molecular formula C21H20ClNO3 B2777897 3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one CAS No. 302575-35-5

3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one

Cat. No. B2777897
CAS RN: 302575-35-5
M. Wt: 369.85
InChI Key: OYTJCTUKYYQNSY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one, also known as TAK-285, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential therapeutic applications in the treatment of cancer, specifically in the inhibition of human epidermal growth factor receptor 2 (HER2).

Scientific Research Applications

Antibacterial and Antioxidant Applications

Compounds synthesized from chromene derivatives exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The antibacterial property is attributed to the structural configuration of these compounds, which may interfere with bacterial cell functions. Additionally, these compounds show antioxidant activities, which are crucial for neutralizing harmful free radicals in biological systems. The presence of the chromene core, combined with various substitutions, enhances these activities, indicating a promising class of antibacterial and antioxidant agents (Al-ayed, 2011).

Anticancer Activity

Chromene derivatives also demonstrate potent anticancer activities against various cancer cell lines, including breast, colon, and liver cancers. The mechanism of action involves the induction of cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents. The structural modifications, particularly the introduction of piperidine and other substituents, play a significant role in enhancing the cytotoxic effects against cancer cells, offering a basis for developing new anticancer drugs (El-Agrody et al., 2020).

Synthesis and Structural Analysis

The synthesis of chromene derivatives involves catalytic reactions in the presence of piperidine, highlighting its role in facilitating the formation of these compounds. Structural analysis through X-ray crystallography and spectroscopic methods provides insights into the molecular geometry, confirming the presence of specific substituents and their configurations. These studies are crucial for understanding the relationship between structure and activity, aiding in the design of compounds with enhanced biological activities (Fatma et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c22-15-6-4-14(5-7-15)18-13-26-21-16(20(18)25)8-9-19(24)17(21)12-23-10-2-1-3-11-23/h4-9,13,24H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTJCTUKYYQNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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